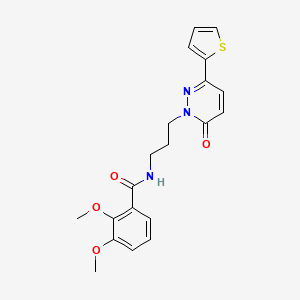

2,3-dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide

Description

Properties

IUPAC Name |

2,3-dimethoxy-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-26-16-7-3-6-14(19(16)27-2)20(25)21-11-5-12-23-18(24)10-9-15(22-23)17-8-4-13-28-17/h3-4,6-10,13H,5,11-12H2,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMLQXBLTKXKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,3-Dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide is a synthetic organic compound classified within the pyridazinone family. It has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of human leukocyte elastase (HLE), an enzyme implicated in various inflammatory diseases.

Chemical Structure and Properties

- Molecular Formula : C20H21N3O4S

- Molecular Weight : 399.47 g/mol

- Purity : Typically around 95%.

The compound features a complex structure that includes a benzamide moiety, a pyridazine ring, and a thiophene group. This unique combination of functional groups enhances its biological activity.

Research indicates that this compound effectively inhibits human leukocyte elastase. The inhibition of this enzyme is crucial in managing conditions characterized by excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. By modulating elastase activity, this compound may offer therapeutic benefits for these inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy as a selective inhibitor of HLE. Binding affinity and selectivity have been assessed using various techniques:

- Surface Plasmon Resonance (SPR) : This method measures the binding interactions quantitatively.

- Isothermal Titration Calorimetry (ITC) : ITC provides insights into the thermodynamics of binding interactions.

- Molecular Docking Simulations : These simulations elucidate the binding mode and interactions at the molecular level.

Comparative Biological Activity

To contextualize the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(3-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide | Structure | Known for anti-inflammatory properties; similar pyridazine core. |

| N-[2-methoxyethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide | Structure | Exhibits potential neuroprotective effects; shares thiophene and pyridazine components. |

| 4-[5-(4-Methylphenyl)-3-trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | Structure | Selective cyclooxygenase inhibitor; structurally distinct but relevant in inflammation research. |

Case Studies

Several case studies illustrate the potential of this compound in therapeutic applications:

- Chronic Obstructive Pulmonary Disease (COPD) : A study demonstrated that the compound effectively reduced inflammation markers in preclinical models of COPD, highlighting its role as an HLE inhibitor.

- Cystic Fibrosis : In vitro assays showed that treatment with this compound led to decreased elastase activity, suggesting a protective effect against lung tissue damage associated with cystic fibrosis.

These findings underscore the therapeutic promise of this compound in managing inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: benzamide derivatives , pyridazine/thiophene hybrids , and propyl-linked pharmacophores . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

*Molecular weights estimated based on structural formulas.

Key Findings from Comparative Analysis:

Benzamide Core Modifications :

- The 2,3-dimethoxy substitution in the target compound and [18F]fallypride () enhances lipophilicity and may improve blood-brain barrier penetration compared to unsubstituted benzamides. However, [18F]fallypride’s fluoropropyl chain prioritizes radiolabeling for imaging, whereas the target compound’s pyridazine-thiophene system suggests a therapeutic focus .

- PBIT () replaces the benzamide with a benzisothiazolone, increasing electrophilicity and enabling covalent interactions with cysteine residues in enzymes like KDM5A .

Heterocyclic Systems: The pyridazinone ring in the target compound is rare in the cited analogs. Pyridazinones are associated with anti-inflammatory and cardiotonic activities, contrasting with the triazolo-pyridazine systems in , which are more common in kinase inhibitors .

Linker Flexibility :

- The propyl chain in the target compound balances flexibility and rigidity, differing from shorter linkers in PBIT (direct attachment) or longer chains in ’s thiophene-ethyl derivatives. This may optimize binding pocket engagement in enzyme targets .

Q & A

Q. What are the standard synthetic routes for preparing pyridazinone derivatives like 2,3-dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide?

- Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the pyridazinone core. Key steps include:

- Thiophene coupling: The thiophen-2-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic substitution under Pd catalysis .

- Amide bond formation: The benzamide moiety is attached using coupling agents like EDCI/HOBt in aprotic solvents (e.g., DMF or THF) .

- Propyl linker installation: Alkylation or Mitsunobu reactions connect the pyridazinone and benzamide groups .

Reaction conditions (e.g., temperature, pH, and solvent polarity) are critical for yield optimization. For example, DMSO enhances solubility of intermediates, while THF is preferred for anhydrous reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer:

- NMR spectroscopy: 1H and 13C NMR confirm regiochemistry of the pyridazinone and thiophene rings. Aromatic protons in the dimethoxybenzamide group appear as distinct singlets (~δ 3.8–4.0 ppm for methoxy groups) .

- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for the pyridazinone-thiophene core .

- HPLC: Ensures purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer:

- Enzyme inhibition assays: Target kinases or proteases due to the pyridazinone scaffold’s affinity for ATP-binding pockets .

- Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .

- Solubility studies: Measure logP values to assess bioavailability; the dimethoxy groups may enhance hydrophilicity compared to non-substituted analogs .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridazinone functionalization be addressed during synthesis?

- Methodological Answer: Regioselectivity in pyridazinone substitution is influenced by:

- Electronic effects: The 3-position (adjacent to the carbonyl) is more electrophilic, favoring thiophene coupling. Use DFT calculations to predict reactive sites .

- Protecting groups: Temporarily block the 4-position with tert-butyl groups to direct reactions to the 3-position .

- Catalyst optimization: Pd(PPh3)4 improves cross-coupling efficiency for thiophene derivatives .

Q. What strategies resolve contradictory biological activity data across cell-based assays?

- Methodological Answer:

- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic stability testing: Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the thiophene ring) .

- Target engagement studies: Employ thermal shift assays or SPR to confirm direct binding to purported targets .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

- Methodological Answer:

- ADME prediction: Tools like SwissADME estimate permeability (e.g., the dimethoxy groups may reduce BBB penetration) .

- Docking studies: Model interactions with CYP3A4 to predict metabolic hotspots; prioritize modifying the propyl linker to reduce oxidation .

- QSAR models: Corrogate substituent effects (e.g., electron-donating vs. withdrawing groups on the benzamide) with activity data .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data between experimental and computational predictions?

- Methodological Answer: Discrepancies often arise from:

- Polymorphism: Crystallize the compound in different solvents (e.g., ethanol vs. acetonitrile) and compare DSC thermograms .

- Aggregation: Use dynamic light scattering (DLS) to detect nano-aggregates in aqueous buffers, which may falsely lower measured solubility .

- Ionization effects: Adjust pH during solubility tests; the pyridazinone’s pKa (~4.5) influences ionization in physiological conditions .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.